molecular formula C10H11BO4 B13028295 (E)-(4-(Methoxycarbonyl)styryl)boronic acid

(E)-(4-(Methoxycarbonyl)styryl)boronic acid

Cat. No.: B13028295
M. Wt: 206.00 g/mol
InChI Key: GQBKZUCAHBUQCR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-(4-(Methoxycarbonyl)styryl)boronic acid is an organoboron compound with the molecular formula C10H11BO4 and a molecular weight of 206.00 g/mol . This compound is characterized by the presence of a boronic acid group attached to a styryl moiety, which is further substituted with a methoxycarbonyl group. It is primarily used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-(4-(Methoxycarbonyl)styryl)boronic acid can be synthesized through the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-(Methoxycarbonyl)styryl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The styryl moiety can be reduced to form the corresponding alkane.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Boronic esters or boronic anhydrides.

    Reduction: (E)-(4-(Methoxycarbonyl)ethyl)boronic acid.

    Substitution: (E)-(4-(Methoxycarbonyl)styryl) derivatives with various functional groups.

Scientific Research Applications

(E)-(4-(Methoxycarbonyl)styryl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-(4-(Methoxycarbonyl)styryl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • (E)-(4-(Methoxycarbonyl)vinyl)boronic acid
  • (E)-(4-(Methoxycarbonyl)phenyl)boronic acid
  • (E)-(4-(Methoxycarbonyl)benzyl)boronic acid

Uniqueness

(E)-(4-(Methoxycarbonyl)styryl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. The presence of the styryl moiety enhances its ability to participate in conjugation and polymerization reactions, making it a valuable compound in the synthesis of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C10H11BO4

Molecular Weight

206.00 g/mol

IUPAC Name

[(E)-2-(4-methoxycarbonylphenyl)ethenyl]boronic acid

InChI

InChI=1S/C10H11BO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-7,13-14H,1H3/b7-6+

InChI Key

GQBKZUCAHBUQCR-VOTSOKGWSA-N

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)C(=O)OC)(O)O

Canonical SMILES

B(C=CC1=CC=C(C=C1)C(=O)OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.